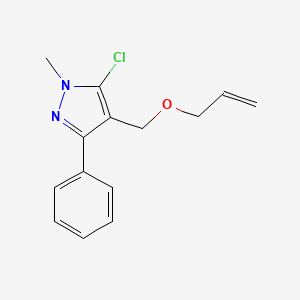

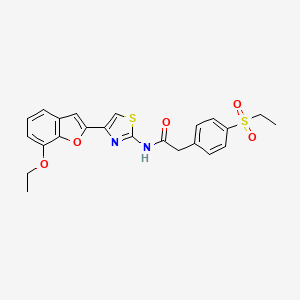

![molecular formula C11H10N2OS B2562591 2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 478047-58-4](/img/structure/B2562591.png)

2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties have been investigated for their antibacterial activities, particularly against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These derivatives, including closely related compounds to 2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, demonstrated effective antibacterial properties in both in vivo greenhouse conditions and field trials. They also showed potential in enhancing plant resistance against bacterial leaf blight by stimulating superoxide dismutase and peroxidase activities in rice, improving chlorophyll content, and reducing malondialdehyde content, thus minimizing damage caused by the pathogen. Moreover, certain derivatives could inhibit the production of extracellular polysaccharide, significantly affecting the virulence of the pathogen by reducing the expression levels of key genes related to its pathogenicity (Shi et al., 2015).

Pharmacological Evaluation

Research on 1,3,4-oxadiazole and pyrazole novel derivatives, including those with sulfanyl groups similar to this compound, has explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations of these derivatives indicated moderate inhibitory effects across various assays, highlighting their potential for further development into therapeutic agents. The derivatives showed binding affinity to targets like epidermal growth factor receptor, tubulin, cyclooxygenase-2, and 5-lipoxygenase, underscoring their pharmacological potential across a range of biological activities (Faheem, 2018).

Corrosion Inhibition

The investigation into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid environments has demonstrated the protective potential of these compounds. By altering substituents and assessing their effects on corrosion inhibition, researchers have developed insights into how these derivatives interact with metal surfaces to prevent corrosion. The studies revealed the formation of protective layers on mild steel surfaces, indicating the mixed-type behavior of these inhibitors and their effectiveness in reducing corrosion in acidic conditions (Ammal et al., 2018).

Properties

IUPAC Name |

2-methylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-15-11-13-12-10(14-11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLJMFLTKXZKIA-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NN=C(O1)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2562514.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562517.png)

![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/no-structure.png)

![5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2562520.png)

![3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B2562521.png)

![1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2562525.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2562529.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2562531.png)